N-Ethyl-N-hydroxy-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-hydroxy-4-methylaniline is an organic compound belonging to the class of anilines. Anilines are aromatic amines that are widely used in various chemical industries. This compound is characterized by the presence of an ethyl group, a hydroxy group, and a methyl group attached to the aniline ring. It is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-hydroxy-4-methylaniline can be achieved through several methods. One common method involves the alkylation of 4-methylaniline with ethyl halides in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the nitration of toluene, reduction of the nitro group to an amine, and subsequent alkylation and hydroxylation reactions .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-hydroxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while nitration of the aromatic ring can produce nitro derivatives .
Scientific Research Applications
N-Ethyl-N-hydroxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Ethyl-N-hydroxy-4-methylaniline exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group instead of an ethyl group.
N-Ethylaniline: Similar to N-Ethyl-N-hydroxy-4-methylaniline but lacks the hydroxy group.
4-Methylaniline: Contains a methyl group on the aniline ring but lacks the ethyl and hydroxy groups.
Uniqueness
This compound is unique due to the presence of both an ethyl and a hydroxy group on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications. The hydroxy group enhances its reactivity in oxidation reactions, while the ethyl group influences its solubility and interaction with other molecules .
Properties
CAS No. |
858220-38-9 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-ethyl-N-(4-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,11H,3H2,1-2H3 |
InChI Key |
YXXRLJUGRZCDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.